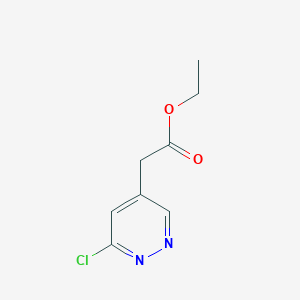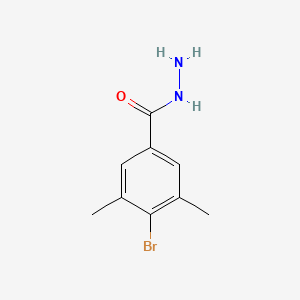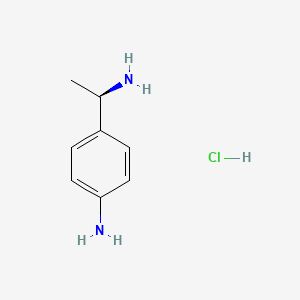
2-(5-Chloro-2-pyridyl)imidazole-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-2-pyridyl)imidazole-5-methanol is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-pyridyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-pyridyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of 2-(5-Chloro-2-pyridyl)imidazole-5-ketone.
Reduction: Formation of 2-(5-Chloro-2-pyridyl)imidazole-5-amine.
Substitution: Formation of 2-(5-Amino-2-pyridyl)imidazole-5-methanol or 2-(5-Thio-2-pyridyl)imidazole-5-methanol.
Scientific Research Applications
2-(5-Chloro-2-pyridyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-pyridyl)imidazole-5-methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-pyridyl)imidazole-5-methanol
- 2-(5-Methyl-2-pyridyl)imidazole-5-methanol
- 2-(5-Nitro-2-pyridyl)imidazole-5-methanol
Uniqueness
2-(5-Chloro-2-pyridyl)imidazole-5-methanol is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C9H8ClN3O |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
[2-(5-chloropyridin-2-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C9H8ClN3O/c10-6-1-2-8(11-3-6)9-12-4-7(5-14)13-9/h1-4,14H,5H2,(H,12,13) |
InChI Key |
ZJOMTUCDWAFYJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)C2=NC=C(N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(methylsulfonyl)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine](/img/structure/B13683984.png)

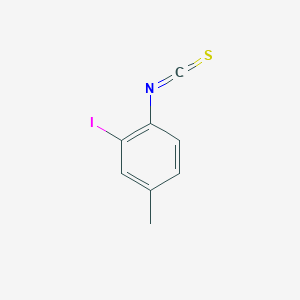
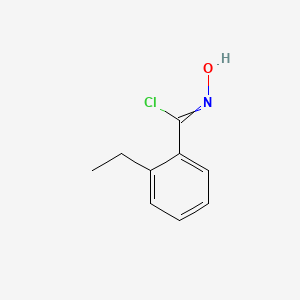

![2-Isothiocyanatobenzo[d]oxazole](/img/structure/B13684018.png)
![1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone](/img/structure/B13684027.png)
![2-Ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13684037.png)
